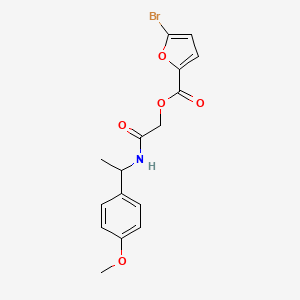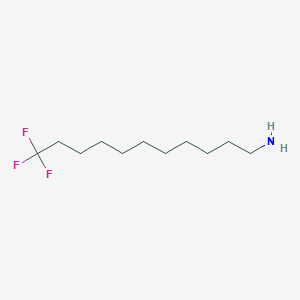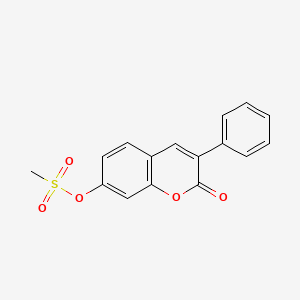![molecular formula C19H20Cl2N2O2 B2514962 2-(3,4-二氯苯基)-1-[4-(4-甲氧基苯基)哌嗪-1-基]乙酮 CAS No. 746633-16-9](/img/structure/B2514962.png)
2-(3,4-二氯苯基)-1-[4-(4-甲氧基苯基)哌嗪-1-基]乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone" is a chemical entity that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, which can include antituberculosis and anticancer properties, as well as enzyme inhibition .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the reductive amination method in the presence of sodium triacetoxyborohydride to yield piperazine derivatives, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another method includes a linear bi-step approach, where a coupling reaction is followed by an O-substitution reaction to obtain the desired piperazine derivatives . The technological parameters such as raw material ratio, reaction time, and temperature are crucial for optimizing the yield of the synthesis process .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be investigated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis. These methods provide insights into the vibrational and electronic properties of the compounds. Density functional theory (DFT) can be used to assign vibrational frequencies and to understand the structure of the compounds further. The charge density distribution and site of chemical reactivity can be studied by mapping electron density isosurface with molecular electrostatic potential (MEP), while the stability of the molecules can be analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including coupling and substitution reactions, as part of their synthesis process. The reactivity of these compounds can be influenced by the presence of substituents on the phenyl rings, as well as the overall electronic structure of the molecule. The MEP and NBO analyses can provide information on the sites of reactivity and the types of interactions that stabilize the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The presence of substituents like chloro, methoxy, and sulfonyl groups can significantly affect properties such as solubility, melting point, and reactivity. The HOMO-LUMO gap obtained from DFT studies can give an indication of the chemical stability and reactivity of the compounds. Spectroscopic studies can also provide information on the electronic transitions, which can be correlated with the observed physical properties .
科学研究应用
抗精神病潜力
2-(3,4-二氯苯基)-1-[4-(4-甲氧基苯基)哌嗪-1-基]乙酮的衍生物,特别是 1-(联苯-4-基)-2-[4-(2,3-二氯苯基)-哌嗪-1-基]乙酮,已显示出令人印象深刻的抗精神病特征,对触麻痹的效力较低。这表明在抗精神病药物中具有潜在应用 (Bhosale 等,2014)。
抗肿瘤活性
结构类似于 2-(3,4-二氯苯基)-1-[4-(4-甲氧基苯基)哌嗪-1-基]乙酮的化合物已被研究其潜在的抗癌活性。具体而言,某些衍生物对 MCF-7 乳腺癌细胞表现出有希望的抗增殖剂,表明在癌症治疗中具有潜在应用 (Yurttaş 等,2014)。
抗菌和抗真菌特性
一系列含唑的哌嗪衍生物,在结构上与 2-(3,4-二氯苯基)-1-[4-(4-甲氧基苯基)哌嗪-1-基]乙酮相关,表现出中度至显着的抗菌和抗真菌活性。这表明它们具有作为抗菌剂的潜力 (Gan 等,2010)。
抗癌和抗结核研究
2-(3,4-二氯苯基)-1-[4-(4-甲氧基苯基)哌嗪-1-基]乙酮的衍生物已显示出显着的抗癌和抗结核活性。这突出了它们作为治疗结核病和某些癌症的治疗剂的潜力 (Mallikarjuna 等,2014)。
多巴胺受体配体
该化合物的某些衍生物已被确定为高亲和力多巴胺 D(3) 受体配体,表明在治疗与多巴胺受体活性相关的疾病中具有潜在应用 (Leopoldo 等,2002)。
抗癌和治疗应用
进一步的研究揭示了 O-芳基化的二氮杂二醇盐的广谱抗癌活性,其结构与 2-(3,4-二氯苯基)-1-[4-(4-甲氧基苯基)哌嗪-1-基]乙酮相关。这些研究表明对各种肿瘤类型的潜在治疗应用 (Keefer,2010)。
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-14-2-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFWVHUIIHKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
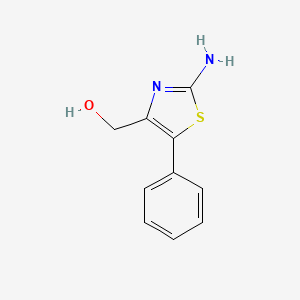
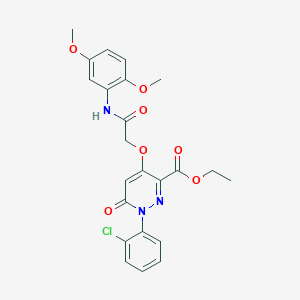
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

![3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2514889.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
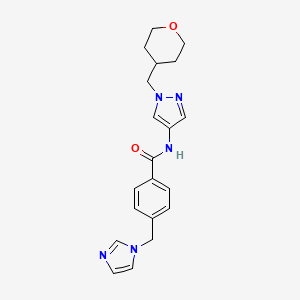
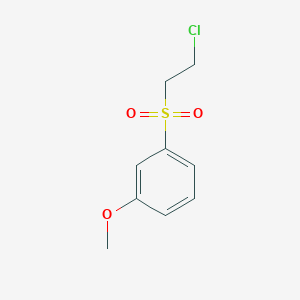
![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)
